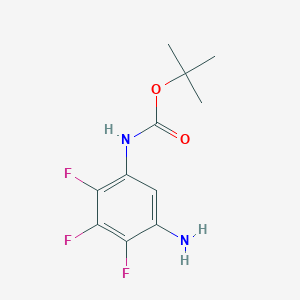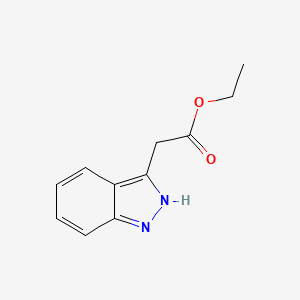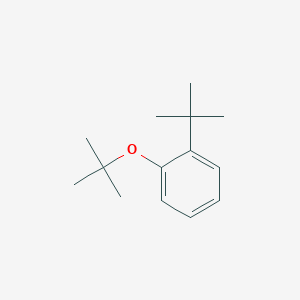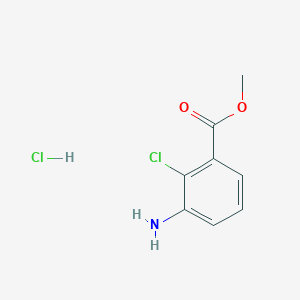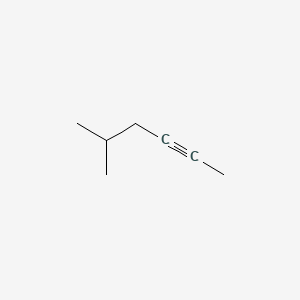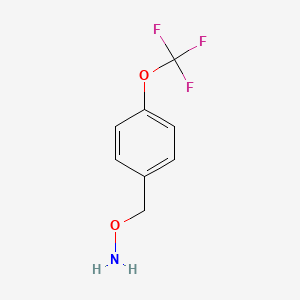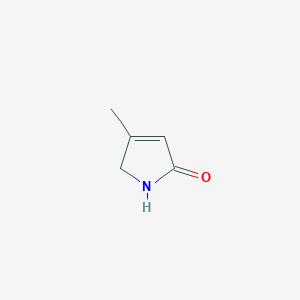![molecular formula C10H11NO B3270844 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 535935-88-7](/img/structure/B3270844.png)
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Overview
Description
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring. It is an intermediate used in the synthesis of various pharmaceutical and biological compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods:
Annulation of Pyridine Ring: This method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine.
Hydrogenation: The compound can also be synthesized by the hydrogenation of 7-oxacyclohepta[b]pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at room temperature.
Substitution: Specific reagents and conditions vary depending on the desired substitution product.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one: A closely related compound used in similar applications.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another analogue with similar chemical properties and applications.
Uniqueness
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to its ethyl substitution, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds .
Properties
IUPAC Name |
6-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBKLVNNHBPPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
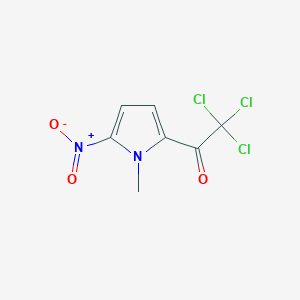
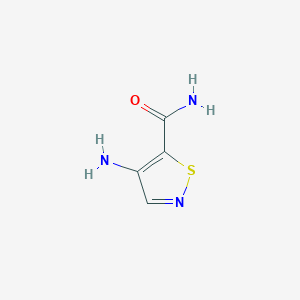
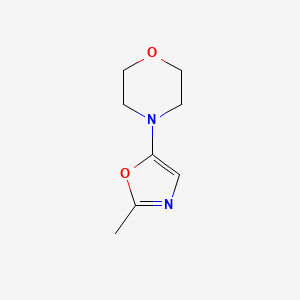

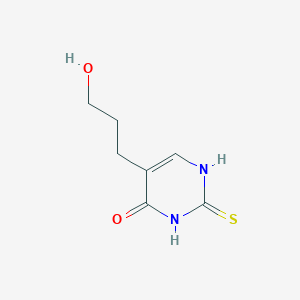
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B3270793.png)
